1,2-Dibromonaphthalene CAS number and properties
1,2-Dibromonaphthalene CAS number and properties
An In-depth Technical Guide to 1,2-Dibromonaphthalene (B1633997)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,2-dibromonaphthalene. Due to the limited availability of data for this specific isomer, information from closely related dibromonaphthalene compounds is included for comparative purposes.
Physicochemical Properties
1,2-Dibromonaphthalene is a solid aromatic compound. Its properties are summarized in the table below, alongside those of other dibromonaphthalene isomers for comparison.
| Property | 1,2-Dibromonaphthalene | 1,4-Dibromonaphthalene | 1,5-Dibromonaphthalene (B1630475) | 2,6-Dibromonaphthalene |
| CAS Number | 5438-13-1[1] | 83-53-4 | 7351-74-8 | 13720-06-4 |
| Molecular Formula | C₁₀H₆Br₂[1] | C₁₀H₆Br₂ | C₁₀H₆Br₂ | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol [1] | 285.96 g/mol | 285.96 g/mol | 285.96 g/mol |
| Appearance | Crystalline solid | Light orange-beige crystalline powder | - | White crystalline solid |
| Melting Point | 68 °C | 80-82 °C | - | 162-167 °C |
| Boiling Point | 341.7 °C at 760 mmHg | 334.7 °C at 760 mmHg | - | - |
| Density | 1.834 g/cm³ | 1.834 g/cm³ | - | - |
| LogP | 4.36 | 4.8 | 4.8 | - |
Solubility
Expected Qualitative Solubility:
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Alcohols (Methanol, Ethanol): Soluble
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Ethers (Diethyl Ether, THF): Soluble
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Halogenated Solvents (Dichloromethane, Chloroform): Soluble
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Aromatic Hydrocarbons (Benzene, Toluene): Soluble
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Polar Aprotic Solvents (DMSO, DMF): Slightly soluble to soluble
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining the solubility of a solid in a solvent.
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Preparation: Add an excess amount of 1,2-dibromonaphthalene to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.
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Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the solute in the solvent should remain constant over time once equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. This can be facilitated by letting the vials stand undisturbed or by centrifugation.
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Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of 1,2-dibromonaphthalene using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Synthesis and Experimental Protocols
Direct bromination of naphthalene (B1677914) often leads to a mixture of isomers, with 1,4- and 1,5-dibromonaphthalene being common products. While a specific, high-yield synthesis for 1,2-dibromonaphthalene is not well-documented in readily available literature, a plausible and regioselective route would be through the Sandmeyer reaction, starting from a suitably substituted aminonaphthalene.
Proposed Synthetic Pathway: Sandmeyer Reaction
A potential precursor for the synthesis of 1,2-dibromonaphthalene is 2-amino-1-bromonaphthalene. The synthesis would involve two key steps: diazotization of the amine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom.
Caption: Proposed synthesis of 1,2-Dibromonaphthalene via a Sandmeyer reaction.
General Experimental Protocol for Sandmeyer Reaction
Step 1: Diazotization
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve the starting amine (e.g., 2-amino-1-bromonaphthalene) in an aqueous solution of hydrobromic acid.
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While maintaining the low temperature and stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.
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The formation of the diazonium salt can be monitored by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Continue stirring the cold solution for 15-30 minutes after the addition is complete.
Step 2: Sandmeyer Reaction
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In a separate reaction flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases, ensuring the complete decomposition of the diazonium salt.
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Cool the reaction mixture to room temperature.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of 1,2-dibromonaphthalene.
Spectroscopic Analysis
For comparative purposes, the known ¹³C NMR chemical shifts for other dibromonaphthalene isomers are presented below.
| Carbon Position | 1,4-Dibromonaphthalene | 1,5-Dibromonaphthalene |
| C1 | 122.5 | 122.5 |
| C2 | 131.2 | 129.5 |
| C3 | 128.0 | 127.2 |
| C4 | 122.5 | 129.5 |
| C4a | 133.5 | 132.8 |
| C5 | 128.0 | 122.5 |
| C6 | 128.0 | 129.5 |
| C7 | 131.2 | 127.2 |
| C8 | 122.5 | 129.5 |
| C8a | 133.5 | 132.8 |
Note: Data is illustrative and may vary with solvent and experimental conditions.
Applications in Research and Drug Development
Specific applications of 1,2-dibromonaphthalene are not widely reported. However, dibromonaphthalenes as a class of compounds are valuable intermediates in organic synthesis. The two bromine atoms provide reactive handles for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.
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Materials Science: Other isomers, such as 1,4- and 2,6-dibromonaphthalene, are used as building blocks for organic electronic materials, including polymers and small molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
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Pharmaceutical Synthesis: Brominated aromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The naphthalene core is a privileged scaffold in medicinal chemistry.
Biological Activity
There is no specific information available on the biological activity or signaling pathways associated with 1,2-dibromonaphthalene. Generally, polyhalogenated aromatic hydrocarbons can exhibit varying degrees of toxicity, and some naphthalene derivatives are known to have biological activities such as anticancer or anti-inflammatory properties. However, 1,2-dibromonaphthalene is primarily of interest as a synthetic intermediate rather than a biologically active agent itself.
Safety and Hazard Information
GHS Hazard Statements for Dibromonaphthalene Isomers:
| Isomer | GHS Hazard Statements |
| 1,4-Dibromonaphthalene | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] |
| 1,5-Dibromonaphthalene | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[4] |
| 2,3-Dibromonaphthalene | H315: Causes skin irritation. H319: Causes serious eye irritation.[5] |
| 2,6-Dibromonaphthalene | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. |
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
